molecular formula C2H6ClNO2 B14520842 Oxyacetamide hydrochloride CAS No. 62808-40-6

Oxyacetamide hydrochloride

Cat. No.: B14520842
CAS No.: 62808-40-6
M. Wt: 111.53 g/mol
InChI Key: MFKMYYPWCWXHBY-UHFFFAOYSA-N
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Description

Oxyacetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by an oxy group, and it is combined with hydrochloride to form a salt. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxyacetamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of chloroacetyl chloride with dry ammonia gas, resulting in the formation of chloroacetamide. This intermediate can then be further reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions typically include maintaining low temperatures to prevent unwanted side reactions and using high-purity reagents to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Oxyacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Oxyacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use as an intermediate in drug development, particularly for compounds with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of oxyacetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the inhibition of enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetamide: Similar in structure but with a chlorine atom instead of an oxy group.

    Acetamide: The parent compound, lacking the oxy group.

    Hydroxylamine Hydrochloride: Used in the synthesis of oxyacetamide hydrochloride and shares some reactivity.

Uniqueness

This compound is unique due to its combination of stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable salts with hydrochloride also enhances its solubility and ease of handling in various applications.

Properties

CAS No.

62808-40-6

Molecular Formula

C2H6ClNO2

Molecular Weight

111.53 g/mol

IUPAC Name

2-hydroxyacetamide;hydrochloride

InChI

InChI=1S/C2H5NO2.ClH/c3-2(5)1-4;/h4H,1H2,(H2,3,5);1H

InChI Key

MFKMYYPWCWXHBY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)O.Cl

Origin of Product

United States

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